Methyl 2-phenylbutanoate
CAS No.: 2294-71-5
VCID: VC0195428
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Methyl 2-phenylbutanoate is an organic compound with the molecular formula C11H14O2 . It is also known as methyl 2-phenylbutyrate . This compound has a molecular weight of 178.228 g/mol and a density of 1.012 g/cm3 . The boiling point is 228ºC at 760mmHg, and the flash point is 93.6ºC . Methyl 2-phenylbutanoate is used in scientific research. Relatedly, methyl 2-cyano-2-phenylbutanoate (MCPB) is another organic compound with the molecular formula C12H13NO2. MCPB features a butanoate chain with a methyl group, a cyano group, and a phenyl group. It is primarily used in organic synthesis and medicinal chemistry. Key functional groups include the cyano group (-C≡N), ester group (-COO-), and an aromatic phenyl group. MCPB's biological activity is attributed to its ability to interact with biomolecules through nucleophilic addition reactions, hydrolysis, and aromatic interactions. Methyl 2-phenylacetoacetate is yet another similar compound that is an analytical reference standard categorized as a precursor in the synthesis of amphetamines and methamphetamines . As an experienced research assistant, it is important to demonstrate the ability to gather, analyze, and present data precisely . When applying for research positions, translating other work and experience to relate to the research position is key . This includes describing relevant coursework or lab work, recounting pertinent extracurricular projects or volunteer work, and sharing notable recognition . A well-crafted cover letter is also essential, as it adds a personal touch, helping candidates stand out and demonstrate enthusiasm and suitability for the position . |
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CAS No. | 2294-71-5 |
Product Name | Methyl 2-phenylbutanoate |
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | methyl 2-phenylbutanoate |
Standard InChI | InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Standard InChIKey | PPIQQNDMGXNRFA-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)OC |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OC |
Purity | > 95% |
Synonyms | Benzeneacetic acid, α-ethyl-, methyl ester |
PubChem Compound | 102780 |
Last Modified | Aug 15 2023 |
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